molecular formula C29H25FN4O3S2 B2501995 10-({2-[4-(5-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}sulfanyl)-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one CAS No. 690647-00-8

10-({2-[4-(5-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}sulfanyl)-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one

Cat. No. B2501995
CAS RN: 690647-00-8
M. Wt: 560.66
InChI Key: SIAOAJSVTGXIJU-UHFFFAOYSA-N
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Description

10-({2-[4-(5-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}sulfanyl)-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one is a useful research compound. Its molecular formula is C29H25FN4O3S2 and its molecular weight is 560.66. The purity is usually 95%.
BenchChem offers high-quality 10-({2-[4-(5-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}sulfanyl)-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-({2-[4-(5-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}sulfanyl)-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

The synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives has been achieved using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives. These compounds were evaluated for their antibacterial effects using the agar well diffusion method. Notably, one of the derivatives exhibited antibacterial activity against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well .

Anti-Cancer Potential

While specific studies on this compound’s anti-cancer properties are scarce, it belongs to the class of 1,2,4-oxadiazole derivatives. These derivatives have demonstrated significant anti-cancer activity against human cancer cell lines. Further investigations into its potential as an anti-cancer agent are warranted .

Organic Semiconductors

Thiophene derivatives, such as this compound, play a crucial role in organic semiconductor materials. They are utilized in industrial chemistry and material science, particularly as corrosion inhibitors. Additionally, thiophene-mediated molecules contribute to the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Calcium Signaling Studies

Fluorescent calcium indicators are essential for studying intracellular calcium dynamics. While not directly studied for this compound, related fluorophores like Fluo-3 have been used to image spatial calcium signaling in various biological contexts, including flow cytometry experiments and pharmacological screening .

Imidazole Derivatives

The compound’s structure contains an imidazole ring. Imidazole derivatives have diverse applications, including antifungal, anti-inflammatory, and antiparasitic properties. Although the specific effects of this compound have not been reported, its imidazole moiety suggests potential therapeutic applications .

properties

IUPAC Name

10-[2-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl]sulfanyl-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25FN4O3S2/c30-18-9-10-22-21(15-18)26(32-37-22)17-11-13-33(14-12-17)24(35)16-38-29-31-27-25(20-7-4-8-23(20)39-27)28(36)34(29)19-5-2-1-3-6-19/h1-3,5-6,9-10,15,17H,4,7-8,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAOAJSVTGXIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)N4CCC(CC4)C5=NOC6=C5C=C(C=C6)F)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-({2-[4-(5-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}sulfanyl)-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one

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